A Comprehensive Technical Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to (4-Formyl-3,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of (4-Formyl-3,5-dimethoxyphenyl)boronic acid. This versatile bifunctional molecule offers significant potential as a building block in the creation of complex molecular architectures.
Introduction: A Strategically Designed Bifunctional Reagent
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a valuable synthetic intermediate characterized by the presence of both a boronic acid and a formyl (aldehyde) functional group on a dimethoxy-substituted phenyl ring.[1][2] This unique arrangement of functional groups allows for orthogonal chemical transformations, making it a powerful tool in combinatorial chemistry and targeted synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3][4][5] The aldehyde group provides a handle for a wide array of classical organic reactions, including reductive aminations and Wittig reactions.[6][7][8] The dimethoxy substitution pattern influences the electronic properties of the aromatic ring, which in turn can modulate the reactivity of the functional groups.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties of (4-Formyl-3,5-dimethoxyphenyl)boronic acid is essential for its effective use in the laboratory.
| Property | Value | Reference |
| IUPAC Name | (4-Formyl-3,5-dimethoxyphenyl)boronic acid | [1] |
| CAS Number | 2001080-85-7 | [2] |
| Molecular Formula | C₉H₁₁BO₅ | [1] |
| Molecular Weight | 209.99 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [9] |
| Melting Point | 202-207 °C (for the related 3,5-dimethoxyphenylboronic acid) | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | |
| pKa | 6.42 ± 0.11 (Predicted) | [9] |
Synthesis and Purification: A Proposed Protocol
Part 1: Synthesis of 4-Formyl-3,5-dimethoxyphenol
This procedure is adapted from a published method for the Vilsmeier formylation of 3,5-dimethoxyphenol.[12]
Materials:
-
3,5-dimethoxyphenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
Protocol:
-
To a three-neck round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, add 3,5-dimethoxyphenol (1 equivalent) and POCl₃ (2 equivalents) under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0 °C with stirring.
-
Add anhydrous DMF (1.5 equivalents) dropwise via the addition funnel over 4 hours, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. The mixture will become highly viscous.
-
Carefully quench the reaction by slowly adding it to a large volume of ice water with vigorous stirring.
-
Adjust the pH of the aqueous mixture to 6.0 by the portion-wise addition of solid NaOH pellets.
-
Collect the resulting precipitate by vacuum filtration and dry it in a vacuum oven.
-
Purify the crude product by triturating the solid with chloroform multiple times to remove soluble byproducts.
-
Dry the remaining solid under vacuum to yield 4-formyl-3,5-dimethoxyphenol as a pale orange powder.[12]
Causality in the Protocol:
-
Vigorous Stirring and Temperature Control: These are critical to minimize the formation of regioisomeric and bis-formylated byproducts.[12]
-
Chloroform Trituration: This purification method leverages the differential solubility of the desired product and its isomers.[12]
Part 2: Proposed Synthesis of (4-Formyl-3,5-dimethoxyphenyl)boronic acid
The conversion of the synthesized phenol to the corresponding arylboronic acid can be achieved via a two-step process involving the formation of an aryl triflate followed by a palladium-catalyzed borylation.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target boronic acid from the phenolic precursor.
Chemical Reactivity and Synthetic Applications
The dual functionality of (4-Formyl-3,5-dimethoxyphenyl)boronic acid allows for a diverse range of chemical transformations.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[3][4][5]
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
(4-Formyl-3,5-dimethoxyphenyl)boronic acid
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water)
Procedure:
-
In a reaction vessel, combine (4-Formyl-3,5-dimethoxyphenyl)boronic acid (1.2 equivalents), the aryl halide/triflate (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent and heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions of the Formyl Group
The aldehyde functionality provides a second point of diversification.
-
Reductive Amination: The formyl group can be converted to an amine via reductive amination. Studies on the closely related 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid have shown its applicability in solid-phase synthesis with a broad range of primary amines.[6][13]
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. This reaction is known for its high degree of regioselectivity in the placement of the double bond.[7][8]
Safety and Handling
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a chemical that should be handled by trained professionals in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.[14]
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Use only in a well-ventilated area.[15]
Storage:
-
Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[9][16] Boronic acids can be sensitive to moisture.[15]
Conclusion
(4-Formyl-3,5-dimethoxyphenyl)boronic acid is a highly functionalized building block with significant potential in organic synthesis. Its ability to undergo sequential, orthogonal reactions at the boronic acid and formyl positions makes it an attractive starting material for the construction of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.
References
-
Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 2001. [Link]
-
(4-Formyl-3,5-dimethoxyphenyl)boronic acid. PubChem. [Link]
-
(4-Formyl-3,5-dimethoxyphenyl)boronic acid Safety Information. Angene Chemical. [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]
-
(4-Formyl-3,5-dimethoxyphenyl)boronic acid. AbacipharmTech. [Link]
-
4-Formylphenylboronic Acid. PubChem. [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. PubMed. [Link]
-
Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Rhodium.ws. [Link]
-
Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
The Wittig Reaction. Organic Reactions. [Link]
-
Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]
-
4-Methoxyphenylboronic acid Spectra. SpectraBase. [Link]
-
Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Organic Chemistry Portal. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
4-formyl-3,5-dimethylphenylboronic acid (C9H11BO3). PubChemLite. [Link]
-
Synthesis of 4-amino-3,5-dimethoxybenzaldehyde. PrepChem.com. [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]
Sources
- 1. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Formyl-3,5-dimethoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. 4-ForMyl-3,5-diMethoxyphenylboronic acid | 2001080-85-7 [chemicalbook.com]
- 10. 2001080-85-7|(4-Formyl-3,5-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Formyl-3,5-dimethoxyphenol [designer-drug.com]
- 13. researchgate.net [researchgate.net]
- 14. angenechemical.com [angenechemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemscene.com [chemscene.com]
